molecular formula C21H21N5O2 B12272115 3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12272115
M. Wt: 375.4 g/mol
InChI Key: PIIZHQKGNLBLEU-UHFFFAOYSA-N
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Description

3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone moiety, a piperidine ring, and a pyridine carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Moiety: This step involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.

    Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with a piperidine derivative to introduce the piperidine ring.

    Attachment of the Pyridine Carbonitrile Group: Finally, the piperidine-quinazolinone intermediate is reacted with a pyridine carbonitrile derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone or pyridine moieties.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular processes, such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazolinone derivative used as an EGFR inhibitor in cancer therapy.

    Poziotinib: Another quinazolinone-based compound with potent anticancer activity.

Uniqueness

3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C21H21N5O2/c1-28-16-4-5-17-18(11-16)24-14-26(21(17)27)13-15-6-9-25(10-7-15)20-3-2-8-23-19(20)12-22/h2-5,8,11,14-15H,6-7,9-10,13H2,1H3

InChI Key

PIIZHQKGNLBLEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(N=CC=C4)C#N

Origin of Product

United States

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